molecular formula C6H7F3 B2828073 4,4,4-trifluoro-3,3-dimethylbut-1-yne CAS No. 2101747-66-2

4,4,4-trifluoro-3,3-dimethylbut-1-yne

Cat. No.: B2828073
CAS No.: 2101747-66-2
M. Wt: 136.117
InChI Key: VRUKBZLINUWGOP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trifluoromethyl propargyl ether typically involves the reaction of propargyl alcohol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the ether bond.

Industrial Production Methods

Industrial production of trifluoromethyl propargyl ether follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Trifluoromethyl propargyl ether undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophilic reagents such as sodium azide or lithium aluminum hydride are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Formation of trifluoromethyl ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various trifluoromethyl-substituted compounds.

Scientific Research Applications

Trifluoromethyl propargyl ether has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of trifluoromethyl propargyl ether involves its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in medicinal chemistry for the design of drugs with improved bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl ethyl ether: Similar in structure but lacks the propargyl group.

    Trifluoromethyl methyl ether: Another related compound with a simpler structure.

    Trifluoromethyl phenyl ether: Contains a phenyl group instead of a propargyl group.

Uniqueness

Trifluoromethyl propargyl ether is unique due to the presence of both the trifluoromethyl and propargyl groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

4,4,4-trifluoro-3,3-dimethylbut-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3/c1-4-5(2,3)6(7,8)9/h1H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUKBZLINUWGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2101747-66-2
Record name 4,4,4-trifluoro-3,3-dimethylbut-1-yne
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